Methyl 4-(aminomethyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of various derivatives of methyl 4-(aminomethyl)benzoate has been explored in several studies. For instance, the synthesis of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate involved the preparation of 4-amino[7-14C]benzoic acid, followed by esterification and coupling with 2,5-dihydroxybenzaldehyde, and subsequent reduction to yield the final product with high specific activity . Another study focused on the synthesis of methyl 4-(4-aminostyryl) benzoate, which was characterized using various spectroscopic techniques, indicating its potential as a precursor for Schiff base derivatives . Additionally, the chlorination of methyl 4-amino-2-hydroxy-benzoate led to the formation of several chlorinated products, showcasing the reactivity of the molecule under different conditions .
Molecular Structure Analysis
The molecular structure of methyl 4-(aminomethyl)benzoate derivatives has been elucidated using techniques such as single-crystal X-ray diffraction, which revealed the presence of hydrogen bonds and π-π stacking in the crystal structure of the zwitterionic 4-(ammoniomethyl)benzoate . Similarly, the study of hydrogen-bonded sheets and chains in isomeric reaction products of methyl 4-(aminomethyl)benzoate derivatives provided insights into the molecular-electronic structure and the intermolecular interactions within these compounds .
Chemical Reactions Analysis
The chemical reactivity of methyl 4-(aminomethyl)benzoate derivatives has been demonstrated through various reactions. For example, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems resulted in the formation of several amino-substituted fused pyrimidinones, highlighting the versatility of the molecule in organic synthesis . The chlorination products of methyl 4-amino-2-hydroxy-benzoate also exhibited interesting reactivity, including isomerism and reduction reactions, which were studied in detail .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-(aminomethyl)benzoate derivatives have been characterized through various analytical methods. Growth and spectroscopic studies of pure and amino acid (glycine) doped methyl-para-hydroxy benzoate single crystals indicated improvements in transparency and nonlinear optical properties upon doping . The characterization of methyl 4-(4-aminostyryl) benzoate revealed important absorption peaks in UV-Vis analysis, which are attributed to electronic transitions of the C=O chromophores . Process optimization for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, demonstrated the influence of reaction conditions on the yield and purity of the product .
Scientific Research Applications
Radiopharmaceutical Synthesis : Taylor et al. (1996) detailed the synthesis of radiolabeled Methyl 4-(2,5-dihydroxybenzylamino)benzoate, indicating its potential use in radiopharmaceuticals (Taylor et al., 1996).
Therapeutic Applications in Schizophrenia : Lane et al. (2013) explored the use of Sodium benzoate, a derivative, as an add-on treatment for schizophrenia. Their results showed significant improvement in symptom domains and neurocognition in patients (Lane et al., 2013).
Microbial Metabolism : Cowles et al. (2000) identified BenR, a regulator of benzoate, methylbenzoate, and 4-hydroxybenzoate degradation genes in Pseudomonas putida, indicating the role of methylbenzoate in microbial metabolism (Cowles et al., 2000).
Plant Volatile Biosynthesis : Dudareva et al. (2000) discussed the developmental regulation of Methyl benzoate biosynthesis in snapdragon flowers, highlighting its role in plant volatile compound production (Dudareva et al., 2000).
Analytical Chemistry : Morita and Nakamura (2010) used Methyl benzoate extraction for determining phenol compounds in waste, demonstrating its application in environmental analysis (Morita & Nakamura, 2010).
Pharmaceutical Intermediate Synthesis : Jian-she (2009) discussed the synthesis of a Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in pharmaceuticals (Jian-she, 2009).
Molecular Docking and Simulation Studies : Ahmad et al. (2018) synthesized derivatives of benzoate and evaluated their monoamine oxidase inhibition, showing their potential in neurological research (Ahmad et al., 2018).
Environmental Toxicology : Neary and Michael (1989) studied the effect of Sulfometuron methyl, a benzoate derivative, on groundwater and stream quality, providing insights into the environmental impact of such compounds (Neary & Michael, 1989).
Insect Control Applications : Mostafiz et al. (2022) investigated the larvicidal activity of Methyl benzoate against mosquitoes, suggesting its use in pest control (Mostafiz et al., 2022).
Treatment in Alzheimer's Disease : Lin et al. (2014) examined the efficacy of Sodium benzoate, a derivative, for treating early-phase Alzheimer's Disease, indicating its therapeutic potential in neurodegenerative disorders (Lin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(aminomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJGAUQEJFPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(aminomethyl)benzoate | |
CAS RN |
18469-52-8 | |
Record name | Methyl 4-(aminomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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